2,3',4',5-Tetrachlorobiphenyl

Description

The exact mass of the compound 2,3',4',5-Tetrachlorobiphenyl is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.36e-07 m. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3',4',5-Tetrachlorobiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3',4',5-Tetrachlorobiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

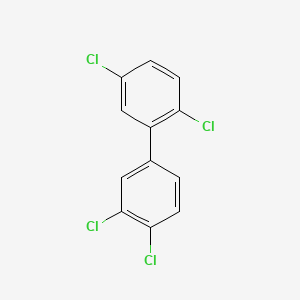

Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-4-(2,5-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-8-2-4-10(14)9(6-8)7-1-3-11(15)12(16)5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KENZYIHFBRWMOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=CC(=C2)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3038309 | |

| Record name | 2,3',4',5-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3038309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32598-11-1 | |

| Record name | PCB 70 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32598-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3',4',5-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032598111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3',4',5-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3038309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',4',5-Tetrachlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3',4',5-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BKL573BT98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3',4',5-tetrachlorobiphenyl (PCB 70)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polychlorinated biphenyls (PCBs) are a class of synthetic organic compounds that have garnered significant scientific and regulatory attention due to their persistence in the environment, bioaccumulation, and toxic effects. This guide provides a comprehensive technical overview of a specific congener, 2,3',4',5-tetrachlorobiphenyl, also known as PCB 70. As a Senior Application Scientist, the aim of this document is to synthesize the available scientific knowledge on this compound, offering valuable insights for researchers in toxicology, environmental science, and drug development.

Section 1: Chemical Identity and Structure

2,3',4',5-tetrachlorobiphenyl is a member of the tetrachlorobiphenyl subgroup of PCBs. Its unique chlorine substitution pattern dictates its physicochemical properties, environmental fate, and toxicological profile.

CAS Number: 32598-11-1[1]

Molecular Formula: C₁₂H₆Cl₄[1]

Structure: The molecule consists of a biphenyl backbone with chlorine atoms attached at the 2 and 5 positions on one phenyl ring and at the 3' and 4' positions on the second phenyl ring.[1] The IUPAC name for this compound is 1,2-dichloro-4-(2,5-dichlorophenyl)benzene.[1]

Synonyms: PCB 70, 2,3',4',5-Tetrachloro-1,1'-biphenyl[1]

Sources

An In-Depth Technical Guide to the Toxicokinetics of 2,3',4',5-Tetrachlorobiphenyl in Animal Models

Foreword: Understanding the Environmental Legacy of Polychlorinated Biphenyls

Polychlorinated biphenyls (PCBs) represent a class of persistent organic pollutants that, despite being banned from production in many countries for decades, continue to pose a significant threat to environmental and human health. Their chemical stability, resistance to degradation, and lipophilic nature contribute to their bioaccumulation in the food chain, leading to long-term exposure for both wildlife and humans. Among the 209 different PCB congeners, 2,3',4',5-tetrachlorobiphenyl (PCB 66) is a non-dioxin-like PCB that has been detected in environmental and biological samples. A thorough understanding of its toxicokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is paramount for accurate risk assessment and the development of potential remediation strategies.

This technical guide provides a comprehensive overview of the current state of knowledge regarding the toxicokinetics of 2,3',4',5-tetrachlorobiphenyl in various animal models. It is intended for researchers, scientists, and professionals in the fields of toxicology, pharmacology, and drug development who are engaged in the study of persistent organic pollutants and their impact on biological systems. By synthesizing field-proven insights with technical accuracy, this document aims to serve as a valuable resource for designing and interpreting toxicokinetic studies of this specific and environmentally relevant PCB congener.

The Journey of 2,3',4',5-Tetrachlorobiphenyl Through the Body: A Toxicokinetic Overview

The toxicokinetics of a xenobiotic like 2,3',4',5-tetrachlorobiphenyl dictates its concentration and persistence in various tissues, which in turn determines its toxic potential. The following sections detail the key ADME processes for this compound, drawing upon data from various animal models and, where necessary, analogous information from other tetrachlorobiphenyl congeners to provide a more complete picture.

Absorption: The Gateway to Systemic Exposure

PCBs can enter the body through multiple routes, including ingestion, inhalation, and dermal contact.[1]

-

Inhalation Absorption: Inhalation is an increasingly recognized route of exposure to lower-chlorinated PCBs present in indoor and outdoor air.[2] Studies on inhaled PCBs suggest they are readily absorbed and distributed via the blood to target tissues, bypassing the first-pass metabolism in the liver that occurs with oral exposure.[2] Following nose-only inhalation exposure to PCB 52 in rats, the compound was detected in various tissues, indicating efficient absorption from the respiratory tract.[2]

-

Dermal Absorption: The skin presents a barrier to many chemicals, but the lipophilic nature of PCBs allows for dermal absorption. Studies using an ex-vivo pig skin model have shown that 3,3',4,4'-tetrachlorobiphenyl (PCB 77) can be absorbed through the skin, with the extent of absorption influenced by the vehicle and exposure conditions.[3]

Distribution: Where the Compound Accumulates

Once absorbed into the bloodstream, 2,3',4',5-tetrachlorobiphenyl, like other PCBs, is transported bound to plasma proteins, primarily albumin.[1] Due to its lipophilicity, it tends to distribute to and accumulate in lipid-rich tissues.

-

Adipose Tissue: Adipose tissue serves as the primary storage depot for PCBs. Studies on various tetrachlorobiphenyls consistently show the highest concentrations in fat.[3]

-

Liver: The liver is a key organ for the metabolism of xenobiotics and also a site of PCB accumulation.[3]

-

Skin: The skin can also serve as a significant reservoir for PCBs.[1]

-

Brain: While the blood-brain barrier offers some protection, PCBs, including tetrachlorobiphenyls, have been shown to cross it and accumulate in the brain, raising concerns about their neurotoxic potential.[2]

The distribution pattern can be influenced by the specific congener and the animal species. For instance, in rats exposed to 2,2',5,5'-tetrachlorobiphenyl (PCB 52) via inhalation, the compound was detected in adipose tissue, brain, intestinal content, lung, liver, and serum.[2]

Metabolism: The Body's Attempt at Detoxification

The metabolism of PCBs is a slow process that aims to convert these lipophilic compounds into more water-soluble metabolites that can be more easily excreted.[1] This biotransformation is primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver.

-

Phase I Metabolism (Hydroxylation): The initial and rate-limiting step in PCB metabolism is hydroxylation, where a hydroxyl (-OH) group is added to the biphenyl structure. For 2,3',4',5-tetrachlorobiphenyl, studies using liver microsomes from rats, guinea pigs, and hamsters have shown the formation of hydroxylated metabolites, specifically 3-hydroxy- and 4-hydroxy-2,3',4',5-tetrachlorobiphenyl.[4] There are notable species differences in the metabolic profile. For example, guinea pig microsomes primarily produce the 3-hydroxy metabolite, while hamster microsomes show higher activity for 4-hydroxylation.[4] The induction of specific CYP isozymes can also alter the metabolic pathway.[4]

-

Phase II Metabolism (Conjugation): The hydroxylated metabolites can then undergo Phase II conjugation reactions, where they are coupled with endogenous molecules like glucuronic acid or sulfate.[1] This process further increases their water solubility and facilitates their excretion. For instance, metabolites of 2,4',5-trichlorobiphenyl in rats include glucuronic acid conjugates.[5]

It is important to note that some PCB metabolites can be more toxic than the parent compound.

Excretion: Eliminating the Compound from the Body

The primary routes of excretion for PCB metabolites are through the feces and urine.

-

Biliary and Fecal Excretion: The liver can excrete PCB metabolites into the bile, which is then released into the small intestine. These metabolites can be eliminated in the feces. Studies on 2,4',5-trichlorobiphenyl in rats have shown that mercapturic acid pathway metabolites are major components of biliary excretion, while methylthio-, methylsulphinyl-, and methylsulphonyl-containing metabolites are prominent in the feces.[5]

-

Urinary Excretion: More water-soluble metabolites can be filtered by the kidneys and excreted in the urine. For example, after inhalation of 3-chlorobiphenyl in rats, water-soluble metabolites like PCB sulfates are predominantly eliminated in the urine and feces.[2] A study on prepubertal rats showed that after intravenous administration of 2,2',4,4'-tetrachlorobiphenyl (PCB 47) and 3,3',4,4'-tetrachlorobiphenyl (PCB 77), only a small percentage of the administered dose was found in the urine within the first 10 hours.[3] The parent PCBs are generally not detected in urine.[3]

The rate of excretion is highly dependent on the rate of metabolism. The slow metabolism of PCBs contributes to their long biological half-lives and persistence in the body. The half-life of tetrachlorobiphenyls can range from days to weeks, depending on the specific congener and the animal model.[3]

Experimental Design and Methodologies for Toxicokinetic Studies

A robust and well-designed experimental protocol is crucial for obtaining reliable and reproducible toxicokinetic data. The following sections outline key experimental procedures for studying the toxicokinetics of 2,3',4',5-tetrachlorobiphenyl in animal models.

Animal Model Selection

The choice of animal model is a critical first step. Rodents, such as rats and mice, are commonly used due to their well-characterized physiology, ease of handling, and cost-effectiveness. Different strains may exhibit variations in their metabolic capacity, which should be considered. The selection should be justified based on the specific research question.

Dosing and Administration

The route of administration should mimic potential human exposure routes.

2.2.1. Detailed Protocol: Oral Gavage Administration in Rats

This protocol describes the standard procedure for administering a substance directly into the stomach of a rat.

Materials:

-

2,3',4',5-tetrachlorobiphenyl dissolved in a suitable vehicle (e.g., corn oil).

-

Gavage needle (stainless steel, ball-tipped, appropriate size for the rat).

-

Syringe.

-

Animal scale.

Procedure:

-

Animal Preparation: Weigh the rat to determine the correct dosing volume. The recommended maximum volume for oral gavage in rats is typically 10-20 mL/kg.

-

Restraint: Gently but firmly restrain the rat. One common method is to hold the rat by the scruff of the neck and support its lower body.

-

Needle Insertion: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the length required to reach the stomach. Moisten the tip of the gavage needle with water or a non-toxic lubricant. Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The rat should swallow as the needle is advanced. Do not force the needle. If resistance is met, withdraw and re-insert.

-

Substance Administration: Once the needle is in the stomach, slowly depress the syringe plunger to administer the solution.

-

Needle Removal: After administration, gently withdraw the needle in a single, smooth motion.

-

Observation: Monitor the rat for any signs of distress immediately after the procedure and for a period thereafter.

Causality Behind Experimental Choices: Oral gavage ensures the precise delivery of a known dose directly into the stomach, bypassing the potential for taste aversion or incomplete consumption that can occur with administration in food or water. The choice of vehicle is critical to ensure the solubility and stability of the lipophilic PCB.

Self-Validating System: The accuracy of the dosing volume is validated by pre- and post-dosing weighing of the syringe. The correct placement of the gavage needle is confirmed by the lack of resistance during insertion and the absence of respiratory distress in the animal.

2.2.2. Workflow: Nose-Only Inhalation Exposure

This method is used to deliver airborne substances directly to the respiratory tract, minimizing oral and dermal exposure.

Caption: Workflow for a nose-only inhalation exposure study.

Sample Collection

A well-defined sampling schedule is essential for accurately characterizing the time course of absorption, distribution, and elimination.

2.3.1. Detailed Protocol: Serial Blood Collection from Rats

This protocol allows for the collection of multiple blood samples from the same animal over time.

Materials:

-

Micro-capillary tubes or small gauge needles and syringes.

-

Anticoagulant (e.g., EDTA, heparin).

-

Restraint device (optional).

-

Warming lamp (for tail vein sampling).

Procedure (Tail Vein Sampling):

-

Animal Preparation: Place the rat in a restraint device or have a second person provide manual restraint.

-

Vein Dilation: Warm the tail using a warming lamp to dilate the lateral tail veins.

-

Puncture: Using a sterile lancet or small gauge needle, make a small puncture in one of the lateral tail veins.

-

Blood Collection: Collect the blood into a micro-capillary tube or a syringe. The volume of blood collected should not exceed the recommended guidelines to avoid adverse effects on the animal.

-

Hemostasis: Apply gentle pressure to the puncture site with a sterile gauze pad to stop the bleeding.

-

Sample Processing: Transfer the blood to a microcentrifuge tube containing an anticoagulant. Centrifuge to separate plasma, which can then be stored frozen until analysis.

Causality Behind Experimental Choices: Serial blood sampling from the same animal reduces inter-individual variability and the total number of animals required for the study. The choice of sampling site (e.g., tail vein, saphenous vein, or jugular vein) depends on the required blood volume and the frequency of sampling.

Self-Validating System: The health of the animal is monitored throughout the study. The volume of blood collected is carefully recorded to ensure it does not exceed safe limits.

2.3.2. Workflow: Tissue and Excreta Collection

Caption: General workflow for sample collection in a toxicokinetic study.

Analytical Methodology

Accurate quantification of 2,3',4',5-tetrachlorobiphenyl and its metabolites in biological matrices is critical. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for this purpose.

2.4.1. Detailed Protocol: Extraction and GC-MS Analysis of PCBs in Adipose Tissue

Materials:

-

Adipose tissue sample.

-

Internal standard (e.g., a 13C-labeled PCB congener).

-

Solvents (e.g., hexane, dichloromethane).

-

Solid-phase extraction (SPE) cartridges (e.g., silica gel, Florisil).

-

Gas chromatograph-mass spectrometer (GC-MS).

Procedure:

-

Sample Homogenization: Weigh a portion of the adipose tissue and homogenize it.

-

Internal Standard Spiking: Spike the homogenate with a known amount of the internal standard.

-

Extraction: Extract the lipids and PCBs from the tissue using an organic solvent mixture (e.g., hexane:dichloromethane). This can be done using methods like Soxhlet extraction or pressurized liquid extraction.[6]

-

Lipid Removal (Cleanup): The extracted lipids need to be removed to prevent interference with the GC-MS analysis. This is typically achieved using techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE) with adsorbents like silica gel or Florisil.[6]

-

Fractionation (Optional): If analyzing for different classes of compounds, the cleaned-up extract can be fractionated on an SPE cartridge to separate the parent PCBs from their hydroxylated metabolites.

-

Concentration: The final extract is concentrated to a small volume under a gentle stream of nitrogen.

-

GC-MS Analysis: Inject an aliquot of the concentrated extract into the GC-MS system. The GC will separate the different PCB congeners and metabolites based on their boiling points and polarity. The MS will detect and quantify the individual compounds based on their mass-to-charge ratio.

Causality Behind Experimental Choices: The use of an internal standard is crucial for accurate quantification as it corrects for any loss of the analyte during the extraction and cleanup steps. The cleanup step is essential for removing the high lipid content of adipose tissue, which would otherwise interfere with the chromatographic analysis.

Self-Validating System: The recovery of the internal standard is monitored to ensure the efficiency of the extraction and cleanup process. Quality control samples with known concentrations of the analyte are analyzed alongside the unknown samples to validate the accuracy and precision of the method.

Mechanisms of Toxicity: Signaling Pathway Interactions

The toxicity of 2,3',4',5-tetrachlorobiphenyl, like other PCBs, is mediated through its interaction with various cellular signaling pathways.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

While 2,3',4',5-tetrachlorobiphenyl is considered a non-dioxin-like PCB, some studies suggest that certain PCBs can interact with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that mediates many of the toxic effects of dioxin-like compounds.[7] Activation of the AhR can lead to the induction of CYP1A enzymes, which can increase the metabolism of the PCB but also potentially lead to the formation of reactive metabolites.

Caption: Simplified diagram of the Aryl Hydrocarbon Receptor (AhR) signaling pathway potentially activated by 2,3',4',5-tetrachlorobiphenyl.

Thyroid Hormone Signaling Disruption

PCBs are known endocrine disruptors and can interfere with the thyroid hormone system. They can bind to thyroid hormone transport proteins, such as transthyretin, displacing thyroid hormones and leading to their increased metabolism and excretion. This can result in reduced circulating levels of thyroid hormones, which are crucial for normal development and metabolism.

Caption: Disruption of thyroid hormone transport by 2,3',4',5-tetrachlorobiphenyl.

Quantitative Data Summary

The following tables summarize available quantitative toxicokinetic data for tetrachlorobiphenyls in animal models. It is important to note that data specifically for 2,3',4',5-tetrachlorobiphenyl is limited, and therefore, data from other tetrachlorobiphenyl congeners are included for comparative purposes.

Table 1: Absorption of Tetrachlorobiphenyls in Animal Models

| Congener | Animal Model | Route of Administration | Absorption Efficiency (%) | Source |

| 2,2',5,5'-TCB (PCB 52) | Mouse | Oral Gavage | Rapid absorption, peak serum levels at 2 hours | [2] |

| 3,3',4,4'-TCB (PCB 77) | Pig | Dermal | 0.11 - 0.66 (8 hours) | [3] |

| 2,2',5,5'-TCB (PCB 52) | Rat | Inhalation (nose-only) | High, detected in multiple tissues | [2] |

Table 2: Tissue Distribution of 2,2',5,5'-Tetrachlorobiphenyl (PCB 52) in Rats after Inhalation Exposure

| Tissue | Concentration (ng/g tissue) |

| Adipose | High |

| Brain | Moderate |

| Liver | High |

| Lung | High |

| Serum | Moderate |

| Source: Adapted from[2]. Concentrations are qualitative due to variations in exposure levels. |

Table 3: Excretion of Tetrachlorobiphenyls in Rats (72 hours post-administration)

| Congener | Route of Administration | Urinary Excretion (% of dose) | Fecal Excretion (% of dose) | Total Excretion (% of dose) | Source |

| 2,2',4,4'-TCB (PCB 47) | Intravenous | 0.6 - 0.8 (in first 10h) | Not specified | 7 - 10 | [3] |

| 3,3',4,4'-TCB (PCB 77) | Intravenous | 0.3 - 0.8 (in first 10h) | Not specified | 22 - 25 | [3] |

Table 4: Half-lives of Tetrachlorobiphenyls in Rats

| Congener | Half-life (hours) | Source |

| 2,2',4,4'-TCB (PCB 47) | 351 - 672 | [3] |

| 3,3',4,4'-TCB (PCB 77) | 152 - 186 | [3] |

Conclusion and Future Directions

This technical guide has provided a detailed overview of the toxicokinetics of 2,3',4',5-tetrachlorobiphenyl in animal models, integrating available data with established experimental methodologies. The absorption, distribution to lipid-rich tissues, slow metabolism primarily through hydroxylation, and subsequent excretion of metabolites are key features of its toxicokinetic profile. The interaction with critical signaling pathways, such as the AhR and thyroid hormone systems, provides a mechanistic basis for its potential toxicity.

Despite the progress made, significant data gaps remain, particularly concerning quantitative toxicokinetic parameters specifically for 2,3',4',5-tetrachlorobiphenyl. Future research should focus on:

-

Conducting comprehensive ADME studies on 2,3',4',5-tetrachlorobiphenyl in multiple animal models to obtain specific quantitative data.

-

Elucidating the complete metabolic profile of this congener and identifying all major metabolites.

-

Investigating the toxicokinetics of the identified metabolites, as they may contribute significantly to the overall toxicity.

-

Developing and refining physiologically based pharmacokinetic (PBPK) models to better predict the disposition of 2,3',4',5-tetrachlorobiphenyl in different species, including humans.

By addressing these knowledge gaps, the scientific community can enhance the accuracy of risk assessments for this persistent environmental contaminant and develop more effective strategies to mitigate its impact on ecosystem and human health.

References

-

Bullert, A. J., Li, X., Gautam, B., Wang, H., Adamcakova-Dodd, A., Thorne, P. S., & Lehmler, H. J. (2024). Distribution of 2,2′,5,5′-Tetrachlorobiphenyl (PCB52) Metabolites in Adolescent Rats after Acute Nose-Only Inhalation Exposure. Environmental Science & Technology, 58(14), 6105–6116. [Link]

-

PubChem. (n.d.). 2,3',4',5-Tetrachlorobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

-

Sipes, I. G., & Schnellmann, R. G. (1987). Biotransformation of PCBs: metabolic pathways and mechanisms. In Polychlorinated Biphenyls (PCBs): Mammalian and Environmental Toxicology (pp. 97-110). Springer, Berlin, Heidelberg. [Link]

-

Bakke, J. E., Feil, V. J., & Bergman, A. (1983). Metabolites of 2,4',5-trichlorobiphenyl in rats. Xenobiotica, 13(9), 555–564. [Link]

-

Ishida, C., Koga, N., Hanioka, N., & Yoshimura, H. (1991). Metabolism in vitro of 2,3',4',5-tetrachlorobiphenyl by cytochrome P450 from rats, guinea pigs and hamsters. Journal of pharmacobio-dynamics, 14(5), 277–284. [Link]

-

Safe, S. H. (1994). Polychlorinated biphenyls (PCBs): environmental impact, biochemical and toxic responses, and implications for risk assessment. Critical reviews in toxicology, 24(2), 87–149. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). U.S. Department of Health and Human Services, Public Health Service. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Distribution of 2,2′,5,5′-Tetrachlorobiphenyl (PCB52) Metabolites in Adolescent Rats after Acute Nose-Only Inhalation Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Short-term distribution, metabolism, and excretion of 2,2',5-tri-, 2, 2',4,4'-tetra-, and 3,3',4,4'-tetrachlorobiphenyls in prepubertal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Maternal–Fetal Transfer and Toxicokinetics of 2,2′,5,5′-Tetrachlorobiphenyl, [14C]-PCB52, Following Intratracheal Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Disposition and Metabolomic Effects of 2,2',5,5'-Tetrachlorobiphenyl in Female Rats Following Intraperitoneal Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Disposition and Metabolomic Effects of 2,2’,5,5’-Tetrachlorobiphenyl in Female Rats Following Intraperitoneal Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,3',4',5-Tetrachlorobiphenyl | C12H6Cl4 | CID 36186 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Biological Activity of 2,3',4',5-Tetrachlorobiphenyl (PCB 66): A Technical Guide

This guide provides an in-depth technical exploration of the biological activities of the polychlorinated biphenyl (PCB) congener, 2,3',4',5-tetrachlorobiphenyl, commonly known as PCB 66. PCBs are a class of persistent organic pollutants that, despite being banned from production for decades, continue to pose a significant risk to human and environmental health due to their widespread presence and bioaccumulation.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the toxicological profile of this specific congener.

Introduction to Polychlorinated Biphenyls and the Significance of PCB 66

Polychlorinated biphenyls are synthetic organochlorine compounds that were extensively used in various industrial applications, including as coolants and insulating fluids in electrical equipment.[1] The general chemical formula for PCBs is C12H10−xClx.[1] The toxicity of PCBs varies significantly depending on the number and position of chlorine atoms on the biphenyl rings.[1]

2,3',4',5-Tetrachlorobiphenyl (PCB 66) is a non-dioxin-like PCB, meaning it does not adopt the planar configuration required for high-affinity binding to the aryl hydrocarbon receptor (AhR), a primary mechanism of toxicity for dioxin-like PCBs.[3] However, the absence of strong AhR activation does not render PCB 66 inert. Emerging research indicates that non-dioxin-like PCBs exert their toxic effects through various other mechanisms, including disruption of endocrine function and neurotoxicity.[3][4][5] Understanding the specific biological activities of individual congeners like PCB 66 is crucial for accurate risk assessment and the development of potential therapeutic interventions.

Toxicokinetics and Metabolism: The Journey of PCB 66 in the Body

The biological persistence and effects of PCB 66 are intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) profile. The toxicokinetics of PCBs are highly dependent on the specific congener and the biological species.[6] In mammals, biotransformation plays a key role in the elimination of these compounds.[6]

The metabolism of PCBs is a complex process that can lead to the formation of various metabolites, some of which may be more toxic than the parent compound.[7] This biotransformation primarily occurs through the action of cytochrome P450 enzymes, leading to hydroxylated metabolites (OH-PCBs).[7] These OH-PCBs can then undergo further conjugation to form sulfated or glucuronidated products, which are more water-soluble and can be more readily excreted.[7][8]

The metabolism of 2,3',4',5-tetrachlorobiphenyl can result in the formation of several hydroxylated metabolites, including 3-OH-PCB 66, 5-OH-PCB 66, 6-OH-PCB 66, 2'-OH-PCB 66, 5'-OH-PCB 66, and 6'-OH-PCB 66.[7] The formation of these metabolites is a critical consideration in assessing the overall toxicity of PCB 66, as hydroxylated PCBs have been shown to interact with various biological targets, including hormone receptors.[8]

Caption: Metabolic pathway of 2,3',4',5-tetrachlorobiphenyl (PCB 66).

Neurotoxicity: A Silent Threat to the Nervous System

A growing body of evidence points to the neurotoxic potential of PCBs, with effects observed on various aspects of nervous system function.[5][9] Non-coplanar PCBs, like PCB 66, are of particular concern as they can accumulate in brain tissue.[4] The neurotoxic effects of PCBs are multifaceted and can include alterations in neurotransmitter systems, disruption of calcium signaling, and induction of oxidative stress.[5][9]

One of the most consistently reported neurochemical effects of non-coplanar PCBs is the disruption of the dopamine (DA) system.[10][11] PCBs have been shown to decrease cellular dopamine levels and inhibit dopamine uptake into synaptic vesicles.[11] This interference with dopaminergic signaling can have profound implications for cognitive function, motor control, and behavior.[10] The mechanism of this disruption is thought to be independent of the AhR and may involve direct interaction with components of the dopamine signaling pathway.

Endocrine Disruption: Interference with Hormonal Homeostasis

PCBs are well-established endocrine-disrupting chemicals (EDCs), capable of interfering with the body's hormonal systems.[2] The endocrine-disrupting effects of PCBs are diverse and can involve interactions with estrogen, androgen, and thyroid hormone signaling pathways.[1][2] These disruptions can lead to a range of adverse health outcomes, including reproductive and developmental problems.[1][2]

While dioxin-like PCBs are potent AhR agonists, non-dioxin-like congeners like PCB 66 can also exhibit endocrine activity through different mechanisms.[3] Some lower-chlorinated, non-dioxin-like PCBs have been found to act as weak estrogen receptor (ER) agonists, while higher-chlorinated congeners can act as ER antagonists.[3] Furthermore, many non-dioxin-like PCBs are effective anti-androgenic compounds.[3] The hydroxylated metabolites of PCBs can also be potent endocrine disruptors, sometimes exhibiting greater activity than the parent compounds.[8]

Experimental Protocols for Assessing Biological Activity

To provide a practical framework for researchers, this section details step-by-step methodologies for key experiments to assess the biological activity of 2,3',4',5-tetrachlorobiphenyl. While specific protocols for PCB 66 are not always available, the following are adapted from established methods for other PCB congeners and are scientifically justified for use with PCB 66 due to their shared chemical properties and expected mechanisms of action.

In Vitro Assessment of Neurotoxicity: Dopamine Uptake Inhibition Assay

This protocol outlines a method to assess the potential of PCB 66 to inhibit dopamine uptake in a neuronal cell line model, such as PC12 cells, which are known to synthesize, store, and release dopamine.[11]

Objective: To determine the concentration-dependent effect of PCB 66 on dopamine uptake.

Materials:

-

PC12 cell line

-

Cell culture medium (e.g., RPMI-1640) with appropriate supplements

-

2,3',4',5-Tetrachlorobiphenyl (PCB 66) stock solution in a suitable solvent (e.g., DMSO)

-

[3H]-Dopamine

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Scintillation cocktail and vials

-

Liquid scintillation counter

Procedure:

-

Cell Culture: Culture PC12 cells under standard conditions until they reach the desired confluency.

-

Plating: Plate the cells in a multi-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of PCB 66 in the uptake buffer. Remove the culture medium from the cells and wash with uptake buffer. Add the PCB 66 solutions to the wells and incubate for a predetermined time.

-

Dopamine Uptake: Add [3H]-Dopamine to each well and incubate for a short period to allow for uptake.

-

Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials containing scintillation cocktail.

-

Data Analysis: Measure the radioactivity in each vial using a liquid scintillation counter. Calculate the percentage of dopamine uptake inhibition for each concentration of PCB 66 compared to the vehicle control.

Caption: Workflow for the in vitro dopamine uptake inhibition assay.

In Vitro Assessment of Endocrine Disruption: Estrogen Receptor Competitive Binding Assay

This protocol describes a competitive binding assay to evaluate the ability of PCB 66 to bind to the estrogen receptor (ER), using rat uterine cytosol as a source of the receptor.[1][11]

Objective: To determine the relative binding affinity of PCB 66 for the estrogen receptor.

Materials:

-

Uterine cytosol from immature female rats

-

2,3',4',5-Tetrachlorobiphenyl (PCB 66) stock solution

-

[3H]-17β-estradiol ([3H]-E2)

-

Unlabeled 17β-estradiol (for standard curve)

-

Assay buffer (e.g., Tris-EDTA buffer)

-

Dextran-coated charcoal suspension

-

Scintillation cocktail and vials

-

Liquid scintillation counter

Procedure:

-

Cytosol Preparation: Prepare uterine cytosol from immature female rats by homogenization and ultracentrifugation.[1]

-

Assay Setup: In a series of tubes, add a fixed amount of uterine cytosol and a constant concentration of [3H]-E2.

-

Competition: Add increasing concentrations of either unlabeled 17β-estradiol (for the standard curve) or PCB 66.

-

Incubation: Incubate the tubes at a low temperature to allow for binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Add dextran-coated charcoal to each tube to adsorb the unbound [3H]-E2. Centrifuge the tubes to pellet the charcoal.

-

Scintillation Counting: Transfer the supernatant (containing the bound [3H]-E2) to scintillation vials and measure the radioactivity.

-

Data Analysis: Plot the percentage of bound [3H]-E2 against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of [3H]-E2). Calculate the relative binding affinity (RBA) of PCB 66 compared to unlabeled 17β-estradiol.

Caption: Workflow for the estrogen receptor competitive binding assay.

In Vivo Assessment of Toxicokinetics in a Rodent Model

This protocol provides a general framework for an in vivo study to investigate the toxicokinetics of PCB 66 in a rodent model, such as rats.[7][10]

Objective: To determine the absorption, distribution, and elimination of PCB 66 and its major metabolites.

Materials:

-

Sprague-Dawley rats (or other suitable strain)

-

2,3',4',5-Tetrachlorobiphenyl (PCB 66) in a suitable vehicle (e.g., corn oil)

-

Metabolic cages

-

Analytical instrumentation for PCB analysis (e.g., GC-MS)

Procedure:

-

Animal Acclimation and Dosing: Acclimate the animals to the laboratory conditions. Administer a single dose of PCB 66 via an appropriate route (e.g., oral gavage).

-

Sample Collection: House the animals in metabolic cages to allow for the separate collection of urine and feces at various time points post-dosing.

-

Blood and Tissue Sampling: At predetermined time points, collect blood samples. At the end of the study, euthanize the animals and collect various tissues (e.g., liver, adipose tissue, brain).

-

Sample Preparation: Process the collected samples (urine, feces, blood, tissues) to extract PCBs and their metabolites.

-

Analytical Quantification: Analyze the extracts using a validated analytical method, such as gas chromatography-mass spectrometry (GC-MS), to quantify the concentrations of PCB 66 and its metabolites.

-

Toxicokinetic Modeling: Use the concentration-time data to perform toxicokinetic modeling and calculate key parameters such as absorption rate, elimination half-life, and volume of distribution.

Data Summary

| Property | Description | Reference |

| Chemical Name | 2,3',4',5-Tetrachlorobiphenyl | |

| PCB Congener No. | 66 | |

| Molecular Formula | C12H6Cl4 | |

| Molecular Weight | 291.99 g/mol | |

| Primary Toxicological Concerns | Neurotoxicity, Endocrine Disruption | [3][4][5] |

| Mechanism of Action | Non-dioxin-like, disruption of dopamine systems, potential interaction with hormone receptors | [3][11] |

| Metabolism | Hydroxylation via cytochrome P450 enzymes | [7] |

Conclusion

2,3',4',5-Tetrachlorobiphenyl (PCB 66) is a biologically active compound with the potential to exert significant neurotoxic and endocrine-disrupting effects. Its non-dioxin-like nature means its toxicity is not primarily mediated by the AhR, highlighting the importance of investigating alternative mechanisms of action. A thorough understanding of its toxicokinetics, metabolism, and specific molecular targets is essential for accurate risk assessment and the development of strategies to mitigate its impact on human and environmental health. The experimental protocols outlined in this guide provide a foundation for further research into the complex biological activities of this persistent environmental contaminant.

References

-

A Scoping Review of Neurotoxic and Behavioral Outcomes Following Polychlorinated Biphenyl (PCB) Exposure in Post-Weaned Rodents. (2025). PubMed Central. [Link]

-

Effects of Polychlorinated Biphenyls on the Development of Neuronal Cells in Growth Period; Structure-Activity Relationship. (n.d.). PMC. [Link]

-

Polychlorinated biphenyl. (n.d.). Wikipedia. [Link]

-

Advancing Endocrine Disruptors via In Vitro Evaluation: Recognizing the Significance of the Organization for Economic Co-Operation and Development and United States Environmental Protection Agency Guidelines, Embracing New Assessment Methods, and the Urgent Need for a Comprehensive Battery of Tests. (2024). PMC. [Link]

-

Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals. (2025). ResearchGate. [Link]

-

Use of a Polymeric Implant System to Assess the Neurotoxicity of Subacute Exposure to 2,2',5,5'-Tetrachlorobiphenyl-4-ol, a Human Metabolite of PCB 52, in Male Adolescent Rats. (n.d.). PMC. [Link]

-

Evaluation of electrochemical methods for tonic dopamine detection in vivo. (2020). ResearchGate. [Link]

-

Metabolism and metabolites of polychlorinated biphenyls (PCBs). (n.d.). PMC. [Link]

-

Effects of polychlorinated biphenyls on dopamine release from PC12 cells. (1996). PubMed. [Link]

-

Toxicokinetic Modeling of the Transfer of Non-Dioxin-like Polychlorinated Biphenyls (ndl-PCBs) from Feed and Soil into Laying Hens and Their Eggs. (n.d.). ACS Publications. [Link]

-

Endocrine Disruptor Testing. (n.d.). Charles River Laboratories. [Link]

-

A new method for measuring dopamine in the presence of uric acid employing a carbon paste electrode modified with the UiO-66 metal organic framework-graphene oxide nanocomposite. (2025). PMC. [Link]

-

Disposition and Toxicity of 2,2',5,5'-Tetrachlorobiphenyl in Female Rats Following Intraperitoneal Exposure. (2023). bioRxiv. [Link]

-

Prediction of the Neurotoxic Potential of Chemicals Based on Modelling of Molecular Initiating Events Upstream of the Adverse Outcome Pathways of (Developmental) Neurotoxicity. (2022). ResearchGate. [Link]

-

Precise technique tracks dopamine in the brain. (2017). MIT News. [Link]

-

Rapid assay for oestrogen receptor binding to PCB metabolites. (n.d.). PubMed. [Link]

-

Disruption of endocrine function in in vitro H295R cell-based and in in vivo assay in zebrafish by 2,4-dichlorophenol. (2012). PubMed. [Link]

-

Experimental design of the animal study showing time points at which.... (n.d.). ResearchGate. [Link]

-

Novel Strategy to Assess the Neurotoxicity of Organic Solvents Such as Glycol Ethers: Protocol for Combining In Vitro and In Silico Methods With Human-Controlled Exposure Experiments. (2024). JMIR Publications. [Link]

-

Endocrine disrupting mechanisms of polychlorinated biphenyls. (n.d.). ResearchGate. [Link]

-

In Vitro Toxicity Profiling of Ultrapure Non–Dioxin-like Polychlorinated Biphenyl Congeners and Their Relative Toxic Contribution to PCB Mixtures in Humans. (n.d.). Oxford Academic. [Link]

-

The Endocrine Disruption Exchange — Chemical Details. (n.d.). The Endocrine Disruption Exchange. [Link]

-

PCB95 and PCB153 Change Dopamine Levels and Turn-Over in PC12 Cells. (n.d.). PMC. [Link]

-

Endocrine-disrupting actions of PCBs on brain development and social and reproductive behaviors. (n.d.). NIH. [Link]

-

TOXICOKINETICS OF CHIRAL POLYCHLORINATED BIPHENYLS ACROSS DIFFERENT SPECIES—A REVIEW. (n.d.). PMC. [Link]

Sources

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Evaluation of electrochemical methods for tonic dopamine detection in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a Human Estrogen Receptor Dimerization Assay for the Estrogenic Endocrine-Disrupting Chemicals Using Bioluminescence Resonance Energy Transfer | MDPI [mdpi.com]

- 4. The development of a method to measure [3H] dopamine uptake by washed platelets provides no evidence for circulating inhibitors of platelet dopamine uptake in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Scoping Review of Neurotoxic and Behavioral Outcomes Following Polychlorinated Biphenyl (PCB) Exposure in Post-Weaned Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. semspub.epa.gov [semspub.epa.gov]

- 8. A Scoping Review of Neurotoxic and Behavioral Outcomes Following Polychlorinated Biphenyl (PCB) Exposure in Post-Weaned Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. epa.gov [epa.gov]

- 11. Rapid assay for oestrogen receptor binding to PCB metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Environmental Sources and Occurrence of 2,3',4',5-Tetrachlorobiphenyl (PCB-70)

For Researchers, Scientists, and Drug Development Professionals

Foreword

Polychlorinated biphenyls (PCBs) represent a class of persistent organic pollutants that, despite being banned from production for decades, continue to pose a significant environmental and human health concern. Their resistance to degradation, ability to bioaccumulate, and toxicological profiles necessitate a deep and ongoing understanding of their environmental behavior. This guide focuses specifically on the congener 2,3',4',5-tetrachlorobiphenyl, also known as PCB-70, providing a comprehensive overview of its environmental sources, occurrence, and the analytical methodologies required for its detection. As a Senior Application Scientist, the aim of this document is to synthesize technical data with practical insights, offering a valuable resource for researchers in environmental science, toxicology, and drug development who encounter this pervasive contaminant in their work.

Introduction to 2,3',4',5-Tetrachlorobiphenyl (PCB-70)

2,3',4',5-Tetrachlorobiphenyl is one of 209 possible PCB congeners, distinguished by the specific arrangement of four chlorine atoms on its biphenyl structure.[1] Like other PCBs, it is a synthetic organochlorine compound with no known natural sources.[2] Its chemical stability and lipophilicity are key determinants of its environmental fate, leading to its persistence and accumulation in fatty tissues of organisms.[1] The toxicological properties of PCBs, including their potential as carcinogens and endocrine disruptors, underscore the importance of understanding the distribution and concentration of individual congeners like PCB-70 in the environment.[1]

Primary Environmental Sources: Commercial PCB Mixtures

Historically, the primary route of entry for 2,3',4',5-tetrachlorobiphenyl into the environment was through its inclusion in commercial PCB mixtures. These mixtures, marketed under trade names such as Aroclor (in the United States), were widely used in a variety of industrial applications, including as dielectric and coolant fluids in transformers and capacitors, as plasticizers in paints and plastics, and in carbonless copy paper.[3][4]

The composition of these commercial mixtures varied, with different Aroclors containing distinct profiles of PCB congeners. While detailed quantitative data for every congener in every Aroclor batch is not always available, analysis of these mixtures has provided insights into their composition. For instance, Aroclor 1242, a common PCB mixture with an average chlorine content of 42%, is known to contain tetrachlorobiphenyls.[4] However, the exact weight percentage of 2,3',4',5-tetrachlorobiphenyl within these mixtures can be variable.

Secondary Environmental Sources: Unintentional Formation

Beyond their intentional production, PCBs, including 2,3',4',5-tetrachlorobiphenyl, can be unintentionally formed as byproducts in various industrial processes. These "non-Aroclor" sources are becoming increasingly recognized as significant contributors to ongoing PCB contamination.

One notable source of unintentional PCB formation is in the production of certain pigments. For example, the synthesis of diarylide yellow pigments and some phthalocyanine pigments can generate PCBs as unintended byproducts.[5] The formation of PCBs in phthalocyanine pigment manufacturing is thought to occur through free radical reactions involving chlorinated benzenes in the presence of catalysts like copper chloride.[5] While PCB-11 is often the dominant unintentionally produced congener in pigment production, other congeners, including tetrachlorobiphenyls, can also be formed.[5]

Environmental Occurrence and Distribution

Due to its persistence and lipophilic nature, 2,3',4',5-tetrachlorobiphenyl is found in various environmental compartments across the globe. Its distribution is governed by processes of atmospheric transport, deposition, and partitioning between air, water, soil, and sediment.

Atmospheric Occurrence

PCBs can volatilize from contaminated surfaces and be transported long distances in the atmosphere.[6] Atmospheric concentrations of PCBs are generally low in rural and remote areas, often in the picogram per cubic meter (pg/m³) range, but can be significantly higher in urban and industrial areas, reaching nanogram per cubic meter (ng/m³) levels.[3] Wet and dry deposition are key processes for removing PCBs from the atmosphere and depositing them onto terrestrial and aquatic ecosystems.[6]

Occurrence in Soil and Sediment

Soils and sediments act as major sinks for PCBs in the environment.[7] Concentrations of PCBs in soil and sediment can vary widely depending on proximity to historical sources of contamination. In urban and industrial areas, soil concentrations can be significantly elevated compared to background levels.[7] For example, studies in urban areas have found total PCB concentrations in soil that are higher than in many other cities around the world.[7] Sediments in rivers, lakes, and coastal areas can also accumulate high levels of PCBs, acting as long-term reservoirs of contamination.[8][9]

Occurrence in Water

Due to their low water solubility, concentrations of PCBs in the dissolved phase of water are typically very low, often in the nanogram per liter (ng/L) range.[10] However, a significant portion of PCBs in aquatic systems is associated with suspended particulate matter.

Bioaccumulation and Biomagnification

The lipophilic nature of 2,3',4',5-tetrachlorobiphenyl leads to its bioaccumulation in the fatty tissues of organisms.[1] This process is particularly pronounced in aquatic ecosystems, where PCBs are taken up by organisms from the water and their food. As PCBs move up the food chain, their concentration increases at each trophic level, a process known as biomagnification.[3] Consequently, top predators such as large fish and marine mammals can accumulate very high concentrations of PCBs.[11] The bioconcentration factor (BCF), which is the ratio of the concentration of a chemical in an organism to its concentration in the surrounding water, for tetrachlorobiphenyls can be in the range of 1,000 to 300,000.[6]

Table 1: Representative Environmental Concentrations of Tetrachlorobiphenyls

| Environmental Matrix | Location | Concentration Range | Reference |

| Urban Air | Milwaukee, USA | 1.9 ng/m³ (total PCBs) | [3] |

| Indoor Air | Some houses in the U.S. | Up to 35 ng/m³ (total PCBs) | [3] |

| Urban Soil | East Chicago, USA | Average of 0.5 ± 1 pg TCDD TEQ/g DW | [7] |

| River Sediment | Lower Clinton River, USA | Variable, with hotspots identified | [8] |

| Lake Sediment | South Lake Washington, USA | 3.3 to 57 µg/kg dry weight (total Aroclors) | [9] |

| Fish Tissue | Various marine environments | Concentrations of CB118 close to or above EAC in some areas | [12] |

Note: Data for the specific congener 2,3',4',5-tetrachlorobiphenyl is often reported as part of total PCBs or as a sum of tetrachlorobiphenyls. The table provides a general overview of PCB contamination levels.

Analytical Methodologies for 2,3',4',5-Tetrachlorobiphenyl

Accurate and sensitive analytical methods are crucial for the detection and quantification of 2,3',4',5-tetrachlorobiphenyl in environmental samples. The analytical process typically involves sample extraction, cleanup, and instrumental analysis.

Sample Extraction

The choice of extraction method depends on the sample matrix.

Soxhlet extraction is a classic and robust method for extracting PCBs from solid matrices.[13][14]

Protocol: Soxhlet Extraction of PCBs from Soil/Sediment

-

Sample Preparation: Air-dry the soil or sediment sample and sieve to remove large debris.

-

Mixing: Mix a known weight of the sample (e.g., 10-20 g) with an equal amount of anhydrous sodium sulfate to remove residual moisture.

-

Loading: Place the sample mixture into a cellulose extraction thimble.

-

Extraction: Place the thimble in a Soxhlet extractor. Add a suitable solvent, such as a mixture of hexane and acetone, to the boiling flask.

-

Refluxing: Heat the solvent to boiling. The solvent vapor will rise, condense, and drip into the thimble, extracting the PCBs. The solvent will then siphon back into the boiling flask. Continue this process for 16-24 hours.

-

Concentration: After extraction, concentrate the solvent extract to a small volume using a rotary evaporator or a gentle stream of nitrogen.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a more modern and faster alternative to Soxhlet extraction.[15][16]

Protocol: QuEChERS Extraction of PCBs from Soil

-

Sample Hydration: Weigh 5 g of soil into a 50-mL centrifuge tube. Add 10 mL of purified water and shake to hydrate the sample. Let it stand for 30 minutes.[15]

-

Solvent Addition: Add 10 mL of acetonitrile to the tube.[15]

-

Extraction: Seal the tube and vortex for 3 minutes.[15]

-

Salting Out: Add salts (e.g., NaCl and MgSO₄) to induce phase separation. Shake vigorously.

-

Centrifugation: Centrifuge the tube to separate the acetonitrile layer (containing the PCBs) from the aqueous and solid phases.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile extract to a tube containing a mixture of sorbents (e.g., PSA, C18, and MgSO₄) to remove interfering compounds. Vortex and centrifuge.

-

Final Extract: The resulting supernatant is the final extract ready for analysis.

Extract Cleanup

The crude extracts obtained from the extraction step often contain co-extracted interfering compounds that need to be removed before instrumental analysis. This is typically achieved using techniques such as solid-phase extraction (SPE) with silica gel or Florisil, or gel permeation chromatography (GPC).

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the analysis of PCB congeners.

GC-MS/MS Parameters for PCB Analysis

-

Gas Chromatograph (GC): Agilent 7000 series or equivalent.[7]

-

Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is commonly used.[15]

-

Carrier Gas: Helium at a constant flow rate.[7]

-

Injection Mode: Splitless injection is typically used for trace analysis.

-

Oven Temperature Program: A programmed temperature ramp is used to separate the different PCB congeners. A typical program might start at a low temperature (e.g., 80°C), ramp up to a high temperature (e.g., 300°C), and hold for a period of time.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.[7][17]

-

Ionization Mode: Electron Ionization (EI).

-

MRM Transitions: For 2,3',4',5-tetrachlorobiphenyl (molecular weight ~292 g/mol ), specific precursor and product ion transitions are monitored. For example, a transition of m/z 292 -> 222 could be used.

Diagram: Analytical Workflow for PCB-70 in Soil

Caption: General workflow for the analysis of PCB-70 in soil samples.

Environmental Fate and Transport

The environmental fate of 2,3',4',5-tetrachlorobiphenyl is characterized by its persistence and potential for long-range transport.

Persistence and Degradation

PCBs are resistant to both biotic and abiotic degradation. The rate of degradation is influenced by the degree of chlorination, with less chlorinated congeners generally degrading more readily than highly chlorinated ones.

-

Microbial Degradation: Under anaerobic conditions, PCBs can undergo reductive dechlorination, where chlorine atoms are removed from the biphenyl rings.[18] Aerobic degradation can also occur, although it is generally a slower process.

-

Photolytic Degradation: In the atmosphere and surface waters, PCBs can be degraded by photolysis, where they are broken down by sunlight.

Environmental Transport

The semi-volatile nature of tetrachlorobiphenyls allows them to undergo a process of "global distillation," where they evaporate from warmer regions and are transported via the atmosphere to colder regions, where they are then deposited.[6] This process has led to the presence of PCBs in remote environments such as the Arctic.

Diagram: Environmental Cycling of PCB-70

Caption: Simplified schematic of the environmental cycling of PCB-70.

Conclusion

2,3',4',5-Tetrachlorobiphenyl (PCB-70) is a persistent and ubiquitous environmental contaminant originating from both historical commercial use and ongoing unintentional formation. Its presence in all environmental compartments and its ability to bioaccumulate and biomagnify in food webs pose a continuing risk to ecosystems and human health. The analytical methodologies for its detection have advanced to allow for sensitive and specific quantification, which is essential for monitoring its environmental levels and assessing exposure risks. A thorough understanding of the sources, occurrence, and analytical challenges associated with PCB-70 is critical for researchers and professionals working to mitigate the long-term impacts of these legacy pollutants.

References

- Martinez, A., et al. (2021). Occurrence and spatial distribution of individual polychlorinated biphenyl congeners in residential soils from East Chicago, southwest Lake Michigan. PubMed Central.

- Wikipedia. (n.d.).

- PubChem. (n.d.). 2,3',4',5-Tetrachlorobiphenyl.

- Agency for Toxic Substances and Disease Registry. (2000).

- Hu, D., & Hornbuckle, K. C. (2010). Inadvertent Polychlorinated Biphenyls in Commercial Paint Pigments. Environmental Science & Technology, 44(8), 2822–2827.

- U.S. Fish and Wildlife Service. (1986).

- Agilent Technologies. (2016).

- U.S. Geological Survey. (2023). PCB source assessment in the lower Clinton River, Clinton River Area of Concern, Mount Clemens, Michigan.

- U.S. Environmental Protection Agency. (n.d.). METHOD 3540C: SOXHLET EXTRACTION.

- MDPI. (2022). Trends in Polychlorinated Biphenyl Contamination in Bucharest’s Urban Soils: A Two-Decade Perspective (2002–2022).

- Shimadzu. (n.d.). An analytical method for environmental pollutants using GC×GC-MS/MS with ultra-fast MRM switching mode Dioxin.

- PubChem. (n.d.). Pcb 128.

- PubMed. (2004).

- Regulations.gov. (n.d.).

- Washington State Department of Ecology. (2010). General Characterization of PCBs in South Lake Washington Sediments.

- Hu, D., & Hornbuckle, K. C. (2009). Inadvertent Polychlorinated Biphenyls in Commercial Paint Pigments.

- U.S. Environmental Protection Agency. (1999). Fact Sheet Polychlorinated Biphenyls (PCBs)

- Agency for Toxic Substances and Disease Registry. (n.d.). 4.

- PubMed Central. (2004).

- MDPI. (2023). Development of the QuEChERS Extraction Method for the Determination of Polychlorinated Biphenyls (Aroclor 1254) in Soil Samples by Using GC-MS.

- National Institutes of Health. (2023). Spatial and Temporal Analysis, and Machine Learning-Based Prediction of PCB Water Concentrations in U.S.

- Thermo Fisher Scientific. (n.d.). Determination of polychlorinated biphenyls (PCBs)

- Thermo Fisher Scientific. (n.d.). Consolidated GC-MS/MS Analysis of OCPs, PAHs, and PCBs in Environmental Samples.

- PubMed. (1988). Dose determinations for waterborne 2,5,2',5'-[14C]tetrachlorobiphenyl and related pharmacokinetics in two species of trout (Salmo gairdneri and Salvelinus fontinalis): a mass-balance approach.

- ResearchGate. (2022). Microbial Degradation of Polychlorinated Biphenyls (PCBs): Usage of Bacteria and Fungi.

- ResearchGate. (n.d.). Concentration of 2,3',4,4',5-Pentachlorobiphenyl (µg kg-1 ) in soil...

- U.S. Environmental Protection Agency. (n.d.).

- ResearchGate. (2015). (PDF) QuEChERS and soil analysis. An Overview.

- Agilent Technologies. (n.d.). Fast Analysis of 140 Environmental Compounds by GC/MS/MS.

- ACS Publications. (2009). Inadvertent Polychlorinated Biphenyls in Commercial Paint Pigments.

- National Institutes of Health. (1998). Microbial Dechlorination of 2,3,5,6-Tetrachlorobiphenyl under Anaerobic Conditions in the Absence of Soil or Sediment.

- Caltest Analytical Laboratory. (2009). SOXHLET EXTRACTION METHOD.

- Thermo Fisher Scientific. (n.d.). Simultaneous Routine GC-MS Analysis of PCBs, PAHs, and Their Derivatives in Soil Using Modified QuEChERS Methodology.

- Scribd. (n.d.). QuEChERS Method for PCB Soil Analysis.

- ResearchGate. (2024). (PDF) Changes in ambient ozone concentrations from urban to remote areas in Japan during the COVID-19 pandemic period in April and May, 2020.

- OSPAR Commission. (2017). Status and Trends of Polychlorinated Biphenyls (PCB) in Fish and Shellfish.

- SciSpace. (n.d.).

- Shimadzu Scientific Instruments. (n.d.).

- ScienceDirect. (2004). Development of an oral cancer slope factor for Aroclor 1268.

- PubMed. (1982).

- Frontiers. (2024). Insights into the biodegradation of pentachlorobiphenyl by Microbacterium paraoxydans: proteomic and metabolomic studies.

- Kalamazoo Lake. (2022). Analysis Highlights - November 2022.

- PLOS One. (2017).

- ResearchGate. (n.d.). GC/ECD chromatogram of PCB mixture (Aroclor 1242, 1254, and 1260) on a ZB 5 column.

- PubMed. (2014).

- PubChem. (n.d.). Aroclor 1242.

Sources

- 1. 2,3',4',5-Tetrachlorobiphenyl | C12H6Cl4 | CID 36186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. purdue.edu [purdue.edu]

- 3. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2,2',3,5'-Tetrachlorobiphenyl | C12H6Cl4 | CID 38875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Occurrence and spatial distribution of individual polychlorinated biphenyl congeners in residential soils from East Chicago, southwest Lake Michigan - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PCB source assessment in the lower Clinton River, Clinton River Area of Concern, Mount Clemens, Michigan [pubs.usgs.gov]

- 9. apps.ecology.wa.gov [apps.ecology.wa.gov]

- 10. Spatial and Temporal Analysis, and Machine Learning-Based Prediction of PCB Water Concentrations in U.S. Natural Water Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. semspub.epa.gov [semspub.epa.gov]

- 12. Status and Trends of Polychlorinated Biphenyls (PCB) in Fish and Shellfish [oap.ospar.org]

- 13. semspub.epa.gov [semspub.epa.gov]

- 14. regulations.gov [regulations.gov]

- 15. agilent.com [agilent.com]

- 16. mdpi.com [mdpi.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. The reductive dechlorination of 2,3,4,5-tetrachlorobiphenyl in three different sediment cultures: evidence for the involvement of phylogenetically similar Dehalococcoides-like bacterial populations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Acute and Chronic Toxicity of 2,3',4',5-Tetrachlorobiphenyl (PCB 70)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the acute and chronic toxicity of the specific polychlorinated biphenyl (PCB) congener, 2,3',4',5-tetrachlorobiphenyl, also known as PCB 70. This document synthesizes current scientific understanding of its toxicokinetics, mechanisms of action, and multi-organ system effects to support research and development efforts in toxicology and related fields.

Introduction to 2,3',4',5-Tetrachlorobiphenyl (PCB 70)

Polychlorinated biphenyls are a class of 209 synthetic organochlorine compounds that were extensively used in various industrial applications until their production was banned in many countries in the 1970s due to their environmental persistence and adverse health effects.[1] 2,3',4',5-Tetrachlorobiphenyl (PCB 70) is a specific congener within this class, characterized by the substitution of four chlorine atoms on the biphenyl structure.[1] Despite the cessation of their widespread production, PCBs remain a significant environmental and public health concern due to their bioaccumulation in the food chain and continued presence in the environment.[1][2] Understanding the congener-specific toxicity of PCBs, such as PCB 70, is crucial for accurate risk assessment and the development of potential therapeutic interventions.

Physicochemical Properties and Toxicokinetics

The toxicological profile of a chemical is intrinsically linked to its physical and chemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME).

Table 1: Physicochemical Properties of 2,3',4',5-Tetrachlorobiphenyl (PCB 70)

| Property | Value |

| Molecular Formula | C₁₂H₆Cl₄ |

| Molecular Weight | 292.0 g/mol |

| Appearance | Light yellow or colorless, thick, oily liquid to solid |

| Water Solubility | Low |

| Lipophilicity (log Kow) | High |

| Vapor Pressure | Low |

Source: PubChem CID 36186[1]

Absorption, Distribution, and Bioaccumulation

Due to their high lipophilicity, PCBs, including 2,3',4',5-tetrachlorobiphenyl, are readily absorbed through oral, dermal, and inhalation routes of exposure.[1][2] Following absorption, they are transported in the blood, often bound to lipoproteins, and tend to accumulate in lipid-rich tissues such as adipose tissue, liver, and skin.[3] This bioaccumulation is a key factor in their chronic toxicity, as it leads to a prolonged internal dose.

Metabolism

The metabolism of PCBs is a slow process and is highly dependent on the degree and position of chlorine substitution.[1] Metabolism of 2,3',4',5-tetrachlorobiphenyl primarily occurs in the liver via the cytochrome P450 (CYP) monooxygenase system.[1] The primary metabolic pathway involves hydroxylation to form more polar metabolites, which can then be conjugated with glucuronic acid or sulfate to facilitate excretion.[1] However, the slow rate of metabolism contributes to the persistence of the parent compound in the body. Some PCB metabolites can be more toxic than the parent compound.[4]

Acute Toxicity

Acute toxicity refers to the adverse effects that occur shortly after a single or multiple doses of a substance within 24 hours.

Lethal Doses

Quantitative data on the acute lethality of 2,3',4',5-tetrachlorobiphenyl is available from animal studies.

Table 2: Acute Lethality Data for 2,3',4',5-Tetrachlorobiphenyl

| Species | Route | LD50 |

| Rat | Oral | 1010 mg/kg |

| Mouse | Intraperitoneal | 880 mg/kg |

Source: PubChem CID 36186[1]

Signs of Acute Toxicity

Signs of acute toxicity following high-dose exposure to PCBs in animal models can include diarrhea, respiratory depression, and dehydration.[5]

Chronic Toxicity and Mechanisms of Action

Chronic exposure to PCBs, even at low levels, is associated with a wide range of adverse health effects. The toxicity of 2,3',4',5-tetrachlorobiphenyl is mediated through several molecular mechanisms.

Aryl Hydrocarbon Receptor (AhR) Activation

A primary mechanism of toxicity for some PCB congeners is the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[1] "Dioxin-like" PCBs bind to the AhR, leading to a cascade of events that alters the transcription of numerous genes, including those involved in xenobiotic metabolism, such as cytochrome P450 enzymes (e.g., CYP1A1).[1][6] This disruption of normal cellular function is believed to be a major contributor to many of the toxic effects of these PCBs.[1] The binding affinity of 2,3',4',5-tetrachlorobiphenyl to the AhR is a key determinant of its potential to elicit "dioxin-like" toxic effects.

Figure 1: Simplified signaling pathway of Aryl Hydrocarbon Receptor (AhR) activation by 2,3',4',5-tetrachlorobiphenyl.

Non-Dioxin-Like Mechanisms

Not all PCB toxicity is mediated through the AhR. Other mechanisms include:

-

Interference with Calcium Channels: Some PCBs can disrupt intracellular calcium signaling, which is critical for numerous cellular processes, including neurotransmission.[1]

-

Endocrine Disruption: PCBs can interfere with the endocrine system by altering the production and function of thyroid hormones and binding to estrogen receptors.[1] This can lead to reproductive and developmental problems.[1]

Carcinogenicity

Neurotoxicity

PCBs are known neurotoxicants, and exposure has been linked to cognitive and motor deficits, particularly with developmental exposure.[4] The neurotoxic effects of PCBs are thought to involve alterations in neurotransmitter systems, such as dopamine, and disruption of calcium homeostasis.[1][8]

Immunotoxicity

The immune system is a sensitive target for PCB toxicity. Exposure to PCBs has been shown to cause changes in the immune system in both humans and animals.[1][6] These effects can include alterations in lymphocyte populations and function, leading to increased susceptibility to infections.

Reproductive and Developmental Toxicity

PCBs are well-documented reproductive and developmental toxicants.[1] Exposure during critical developmental windows can lead to impaired reproduction and developmental abnormalities.[1] These effects are often linked to the endocrine-disrupting properties of PCBs.

Experimental Protocols for Toxicity Assessment

The toxicological evaluation of 2,3',4',5-tetrachlorobiphenyl relies on a variety of standardized in vivo and in vitro assays. The following represents a generalized workflow for assessing the toxicity of a PCB congener, based on established OECD guidelines and common research practices.

Figure 2: Generalized experimental workflow for the toxicological assessment of a PCB congener.

In Vitro Assays

-

Cytotoxicity Assays: Initial screening often involves assessing the cytotoxic potential of 2,3',4',5-tetrachlorobiphenyl in relevant cell lines (e.g., hepatocytes, neurons). Common assays include the MTT assay (measuring metabolic activity) and the LDH assay (measuring membrane integrity).

-

Aryl Hydrocarbon Receptor (AhR) Binding and Activation Assays: To determine if PCB 70 is a "dioxin-like" compound, in vitro assays are used to measure its binding affinity to the AhR and its ability to induce the expression of AhR-responsive genes like CYP1A1 (e.g., using a luciferase reporter gene assay).

-

Genotoxicity Assays: A battery of tests is used to assess the potential of a chemical to cause DNA damage. These can include the Ames test for mutagenicity in bacteria and the comet assay or micronucleus test in mammalian cells.

In Vivo Studies (Rodent Models)

-

Acute Oral Toxicity (e.g., OECD Guideline 420, 423, or 425):

-

Test Animals: Typically, young adult rats (e.g., Sprague-Dawley strain) of a single sex are used.

-

Dosing: A single dose of 2,3',4',5-tetrachlorobiphenyl, dissolved in a suitable vehicle (e.g., corn oil), is administered by oral gavage.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Endpoint: The LD50 value is calculated.

-

-

Subchronic Oral Toxicity (90-Day Study; e.g., OECD Guideline 408):

-

Test Animals: Rodents (rats or mice) of both sexes are used.

-

Dosing: The test substance is administered daily in the diet or by gavage for 90 days at three or more dose levels. A control group receives the vehicle only.

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded.

-

Endpoint Analysis: At the end of the study, blood is collected for hematology and clinical chemistry analysis. Organs are weighed, and a comprehensive histopathological examination is performed. This study helps to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL) and a Lowest-Observed-Adverse-Effect Level (LOAEL).

-

-

Chronic Toxicity and Carcinogenicity Studies (e.g., OECD Guideline 451):

-

Test Animals: Typically, long-term studies (e.g., 2 years in rats) are conducted.

-

Dosing: Similar to subchronic studies, the compound is administered daily over the lifespan of the animal.

-

Endpoint Analysis: In addition to the endpoints measured in subchronic studies, a primary focus is the histopathological examination for neoplastic lesions.

-

Conclusion

2,3',4',5-Tetrachlorobiphenyl (PCB 70) is a persistent and bioaccumulative environmental contaminant with the potential to cause a range of acute and chronic toxic effects. Its toxicity is mediated through multiple mechanisms, including the activation of the aryl hydrocarbon receptor and disruption of endocrine and neurological functions. While some toxicological data are available, further congener-specific research is needed to fully characterize its risk to human health and the environment. The experimental approaches outlined in this guide provide a framework for the continued investigation of the toxicological profile of this and other PCB congeners.

References

-

Distribution of 2,2′,5,5′-Tetrachlorobiphenyl (PCB52) Metabolites in Adolescent Rats after Acute Nose-Only Inhalation Exposure. ACS Publications. [Link]

-

2,3',4',5-Tetrachlorobiphenyl | C12H6Cl4 | CID 36186. PubChem. [Link]

-

Disposition and Toxicity of 2,2',5,5'-Tetrachlorobiphenyl in Female Rats Following Intraperitoneal Exposure. bioRxiv. [Link]

-

Report on Carcinogens, Fifteenth Edition - Polychlorinated Biphenyls. National Toxicology Program (NTP). [Link]

-

HEALTH EFFECTS - Toxicological Profile for Polychlorinated Biphenyls (PCBs). NCBI - NIH. [Link]

-

Polychlorinated biphenyl. Wikipedia. [Link]

-

Toxicology and carcinogenesis studies of 2,3',4,4',5-pentachlorobiphenyl (PCB 118) (CAS No. 31508-00-6) in female harlan Sprague-Dawley rats (gavage studies). PubMed. [Link]

-

A Scoping Review of Neurotoxic and Behavioral Outcomes Following Polychlorinated Biphenyl (PCB) Exposure in Post-Weaned Rodents. PubMed Central. [Link]

-

Induction and post-transcriptional suppression of hepatic cytochrome P450 1A1 by 3,3',4,4'-tetrachlorobiphenyl. PubMed. [Link]

-